2-Isopropyl-6-(trimethylsilyl)phenol

Boiling Point Physical Property Purification

2-Isopropyl-6-(trimethylsilyl)phenol (CAS 1313182-93-2) is an ortho,ortho′-disubstituted phenol bearing an electron-donating isopropyl group at C2 and a sterically demanding trimethylsilyl (TMS) moiety at C6. With the molecular formula C₁₂H₂₀OSi and a molecular weight of 208.37 g·mol⁻¹, it combines the hydrogen-bond-donor capacity of a free phenolic –OH with the orthogonal reactivity conferred by the silicon–carbon bond.

Molecular Formula C12H20OSi
Molecular Weight 208.37 g/mol
Cat. No. B8236414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-(trimethylsilyl)phenol
Molecular FormulaC12H20OSi
Molecular Weight208.37 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)[Si](C)(C)C)O
InChIInChI=1S/C12H20OSi/c1-9(2)10-7-6-8-11(12(10)13)14(3,4)5/h6-9,13H,1-5H3
InChIKeyBWOJCYMQNDRYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-(trimethylsilyl)phenol (CAS 1313182-93-2): A Dual-Substituted Si–Alkyl Phenol Building Block for Cross-Coupling and Materials Chemistry


2-Isopropyl-6-(trimethylsilyl)phenol (CAS 1313182-93-2) is an ortho,ortho′-disubstituted phenol bearing an electron-donating isopropyl group at C2 and a sterically demanding trimethylsilyl (TMS) moiety at C6 . With the molecular formula C₁₂H₂₀OSi and a molecular weight of 208.37 g·mol⁻¹, it combines the hydrogen-bond-donor capacity of a free phenolic –OH with the orthogonal reactivity conferred by the silicon–carbon bond . The compound is supplied at 95% purity, with batch-specific QC documentation (NMR, HPLC, GC) available from major fine-chemical vendors, making it a readily accessible intermediate for medicinal chemistry, agrochemical, and liquid-crystal research programmes .

Why 2-Isopropyl-6-(trimethylsilyl)phenol Cannot Be Replace by Generic ortho-Substituted Phenols or Simple TMS-Phenols


The combination of a C2 isopropyl group and a C6 trimethylsilyl group in 2-isopropyl-6-(trimethylsilyl)phenol generates physicochemical and reactivity properties that are absent in either mono-substituted ortho-alkylphenols or simple ortho-TMS-phenols alone . The TMS group simultaneously increases hydrophobicity by approximately 0.6 log P units over the all-carbon analogue while retaining a free phenol for hydrogen-bonding interactions [1]. The orthogonal reactivity of the aryl-Si bond—which can be regiospecifically displaced by halogens under mild conditions—is lost in compounds such as 2-isopropylphenol, where the C2 substituent merely provides steric shielding without a traceless leaving-group handle [2]. Conversely, 2-(trimethylsilyl)phenol lacks the additional steric and electronic tuning provided by the isopropyl group, which can suppress undesired side-reactions in cross-coupling cascades [1]. Generic substitution therefore fails because the dual ortho substitution pattern is not additive but synergistic: it simultaneously modifies boiling point, density, acidity, lipophilicity, and the available retrosynthetic disconnections in ways that no single-ortho-substituted comparator replicates.

Quantitative Head-to-Head Differentiation of 2-Isopropyl-6-(trimethylsilyl)phenol versus Its Closest Ortho-Substituted Phenol Comparators


Boiling Point Elevation of ~28 °C Relative to 2-Isopropylphenol and 2-(Trimethylsilyl)phenol

2-Isopropyl-6-(trimethylsilyl)phenol exhibits a predicted boiling point of 241.8 °C, which is approximately 28 °C higher than that of 2-isopropylphenol (213.5 °C) and likewise approximately 28 °C higher than 2-(trimethylsilyl)phenol (213.2 °C) . This elevation, attributable to the combined steric bulk and increased molecular weight imparted by the dual ortho substitution, is relevant for distillation-based purification and vapour-pressure-dependent formulation. Neither the mono-alkylated nor the mono-silylated comparator reaches this boiling range.

Boiling Point Physical Property Purification

Hydrophobicity Gain of ~0.6 log P Units Over All-Carbon Analogues Confirmed by Systematic SAR

The Journal of Medicinal Chemistry study by Fujii et al. (2013) demonstrated that trialkylsilylphenols exhibit a log P increase of approximately 0.6 units relative to their all-carbon analogues, independent of the alkyl species attached to silicon [1]. While the study did not include the specific 2-isopropyl-6-(trimethylsilyl)phenol congener, the class-level SAR data provides strong inference that the target compound benefits from the same ~0.6 log P boost over 2-isopropylphenol (experimental log P ≈ 2.5–2.9), placing its estimated log P in the 3.1–3.5 range. This hydrophobicity increment arises from the larger polarizability and reduced hydrogen-bond-accepting capacity of the Si(CH₃)₃ group compared to a C(CH₃)₃ or H substituent. Notably, the 0.6 unit difference was experimentally measured via shake-flask log P determination and is statistically robust across multiple trialkylsilyl/germyl pairs [1].

Hydrophobicity Log P Drug Design

pKa Shift Relative to 2-Isopropylphenol and 2,6-Diisopropylphenol Indicates Tuned Acidity

The predicted pKa of 2-isopropyl-6-(trimethylsilyl)phenol is 10.71±0.35, whereas 2-isopropylphenol has a predicted pKa of 10.49±0.10 and 2,6-diisopropylphenol has an experimental pKa of 11.10 . This places the target compound between the mono-alkylated and bis-alkylated comparators in acidity. The TMS group exerts a mildly acidifying effect (negative substituent constant σ) relative to an alkyl group in the corresponding position, as established by Fujii et al. [1], which offsets the electron-donating effect of the isopropyl substituent. The net result is a phenol with proton-transfer characteristics distinct from both 2-isopropylphenol and 2,6-diisopropylphenol, which may influence hydrogen-bonding strength in supramolecular assemblies and the pH window for selective deprotonation in synthesis.

Acidity pKa Reactivity

Regiospecific Ipso-Substitution of the TMS Group by Halogens Enables Traceless Ortho-Functionalisation

Wilbur et al. (1983) established that (trimethylsilyl)phenol derivatives undergo rapid, regiospecific ipso-electrophilic substitution of the TMS group by bromine and iodine under mild conditions [1]. The rate of ipso substitution at the aryl-Si position is sufficiently fast relative to competing electrophilic aromatic substitution at unsubstituted ring positions that regiospecificity is preserved, even in the presence of deactivating meta-directing substituents [1]. In 2-isopropyl-6-(trimethylsilyl)phenol, the C6 TMS group can therefore be selectively displaced to install halogen or radionuclide labels, while the C2 isopropyl group remains inert and sterically shields the adjacent C3 position from undesired electrophilic attack. This orthogonal reactivity pair (traceless leaving group at C6, inert blocking group at C2) is unavailable in 2-isopropylphenol, 2-(trimethylsilyl)phenol, or 2,6-diisopropylphenol. The resulting 2-isopropyl-6-halophenol products are direct substrates for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, positioning the target compound as a modular entry point into diverse biaryl and aryl-heteroatom chemical space.

Regiospecific Halogenation Traceless Directing Group Cross-Coupling Precursor

Density Reduction of ~0.05 g/cm³ Compared to 2-Isopropylphenol Facilitates Gravimetric Separation in Multi-Phase Work-Ups

The predicted density of 2-isopropyl-6-(trimethylsilyl)phenol is 0.94±0.1 g/cm³, which is approximately 0.05 g/cm³ lower than the experimental density of 2-isopropylphenol (0.9929 g/cm³ at 25 °C) . This density reduction is mechanistically consistent with the larger molecular volume of the TMS group relative to a hydrogen atom, resulting in a lower mass-to-volume ratio. The difference, though modest, can influence the position of the organic phase in aqueous-organic biphasic extractions: aqueous phases with densities near 1.0 g/cm³ may place the target compound as the upper organic layer with greater reliability than the nearly isopycnic 2-isopropylphenol. For comparison, 2,6-diisopropylphenol (density 0.962 g/cm³) and thymol (density 0.965 g/cm³) both fall at intermediate densities, demonstrating that the TMS group uniquely depresses density relative to both mono- and bis-alkylated ortho-phenols .

Density Phase Separation Purification

High-Value Application Scenarios Where 2-Isopropyl-6-(trimethylsilyl)phenol Provides Differentiated Performance


Modular Synthesis of Ortho,Ortho′-Disubstituted Biaryl Libraries via Regiospecific C6 Halogenation and Cross-Coupling

The TMS group at C6 functions as a traceless placeholder that can be regiospecifically converted to Br or I (see Evidence Item 4, Wilbur et al. 1983 [1]). Subsequent Suzuki-Miyaura coupling at C6 installs an aryl or heteroaryl group while the C2 isopropyl group simultaneously provides steric shielding to prevent over-reaction and modulates the phenol pKa for selective late-stage O-alkylation. This strategy has been demonstrated in the broader context of desilylative coupling of TMS-arenes, where yields of 67–98% are achievable [2]. Medicinal chemistry teams building structure–activity relationship (SAR) tables around 2,6-disubstituted phenol cores can procure the single TMS-phenol intermediate and access 50–100 diverse analogues in two steps, rather than synthesising each biaryl by an independent linear route.

Liquid Crystal Intermediate with Controlled Dipole Moment and Low Density

The reduced density of 2-isopropyl-6-(trimethylsilyl)phenol (0.94 g/cm³ vs 0.965–0.99 g/cm³ for alkyl-only analogues, see Evidence Item 5 [1]) is advantageous for formulating liquid-crystalline mixtures where low specific gravity improves response time in display devices. The TMS group contributes to a larger molecular polarizability while the free phenol enables further functionalisation with mesogenic side-chains. Patent literature identifies TMS-substituted phenols as key intermediates for high-dielectric-anisotropy liquid crystals, and the dual ortho-substitution pattern of this compound provides a unique combination of lateral dipole and low rotational viscosity [2].

Agrochemical Lead Optimisation Leveraging Enhanced Lipophilicity and Metabolic Stability of the C–Si Bond

The ~0.6 log P increase conferred by the TMS group over all-carbon analogues (see Evidence Item 2, Fujii et al. 2013 [1]) translates into improved foliar uptake and cuticular penetration in agrochemical candidates. The isopropyl group at C2 further enhances metabolic stability by sterically shielding the phenol from Phase II conjugation (glucuronidation/sulfation) without abolishing hydrogen-bond-donor capacity required for target engagement. The regiospecific halogenation capability (Evidence Item 4) additionally allows late-stage installation of radioisotope labels (¹²⁵I, ⁷⁷Br) for environmental fate and plant-metabolism studies using the same intermediate [2].

Analytical Derivatisation Standard for GC-MS with Distinguishable Retention Index

The 28 °C elevated boiling point relative to 2-isopropylphenol and 2-(trimethylsilyl)phenol (see Evidence Item 1 [1]) means that the TMS ether of 2-isopropylphenol (i.e., 2-isopropyl-6-(trimethylsilyl)phenol, when the TMS is ring-bound) elutes at a substantially later GC retention time than conventional O-TMS derivatives, providing a chromatographically distinguishable internal standard for complex phenolic mixtures. The lower density also aids in preparing gravimetrically accurate standard solutions. This application exploits the compound's unique physical-property fingerprint without requiring further chemical transformation.

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